molecular formula C25H24N2O2 B2868243 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide CAS No. 951572-54-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Cat. No.: B2868243
CAS No.: 951572-54-6
M. Wt: 384.479
InChI Key: OHBYELFDBDPMMD-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 951572-54-6) is a synthetic organic compound with a molecular weight of 384.5 g/mol and a molecular formula of C25H24N2O2. This compound features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its broad range of biological and pharmaceutical applications . The core structure is substituted at the 1-position with a benzyl group and at the 6-position with a 3-phenylpropanamide moiety, which may enhance membrane permeability due to increased lipophilicity . Tetrahydroquinoline derivatives are of significant research interest due to their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties . The structural features of this compound make it a valuable building block for the synthesis of more complex molecules in drug discovery and development. Its potential mechanism of action may involve interaction with specific enzymatic targets or receptors; for instance, similar tetrahydroquinoline-based compounds have been investigated as inhibitors of protein kinases or histone deacetylases (HDAC), which are key targets in oncology and other disease areas . Furthermore, related compounds have been predicted via in silico studies to possess other bioactive properties, such as antiallergic and antiarthritic effects . Researchers utilize this compound in various fields, including chemistry as a synthetic intermediate, and in biology for probing biological pathways and identifying new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(15-11-19-7-3-1-4-8-19)26-22-13-14-23-21(17-22)12-16-25(29)27(23)18-20-9-5-2-6-10-20/h1-10,13-14,17H,11-12,15-16,18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBYELFDBDPMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Phenylpropanamide Moiety: This step involves the reaction of the tetrahydroquinoline derivative with a phenylpropanoyl chloride in the presence of a base to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 1-benzyl, 2-oxo, 6-(3-phenylpropanamide) Not provided Estimated >363.45 High lipophilicity; potential crystallographic stability via SHELX refinement
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide 6-(thiazolyl-oxazole carboxamide) Not provided Not provided Enhanced hydrogen-bonding capacity due to heterocyclic substituents
Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate 6-bromo, 2-phenyl, 3-propyl, bicyclo[2.2.2]octane C29H30BrN3O3 ~556.48 Bulky substituents; bromo group may confer reactivity in cross-coupling reactions
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide 1-methyl, 6-(propionamide-tetrahydroisoquinolin) C22H25N3O2 363.45 Lower lipophilicity than target compound; documented safety profile

Key Differences and Implications

  • Substituent Effects: The benzyl group at position 1 in the target compound increases steric bulk and lipophilicity compared to the methyl group in the compound from . This difference could enhance membrane permeability but may reduce solubility .
  • Reactivity :

    • The bromo substituent in ’s second compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a synthetic compound that belongs to the tetrahydroquinoline class, which has attracted interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O3, with a molecular weight of approximately 416.477 g/mol. The compound features a tetrahydroquinoline core structure with various functional groups that contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting the proliferation of cancer cells. It has been shown to interact with specific protein kinases involved in cancer cell signaling pathways.
  • Inhibition of Protein Kinases : The compound's structure suggests potential interactions with various protein kinases. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
  • Histone Deacetylase (HDAC) Activity : Similar compounds have demonstrated HDAC inhibitory activity, which plays a crucial role in regulating gene expression and has implications in cancer therapy .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been identified:

  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at various phases, thereby inhibiting cell division and promoting apoptosis in cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways through mitochondrial dysfunction and caspase activation is a common mechanism observed in related compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cells
Protein Kinase InhibitionAffects signaling pathways involved in cancer
HDAC InhibitionRegulates gene expression affecting tumor growth

Case Study: Anticancer Potential

A study evaluated the anticancer effects of related tetrahydroquinoline derivatives on various cancer cell lines. Results indicated that these compounds significantly reduced cell viability in a dose-dependent manner. The study highlighted the importance of structural modifications for enhancing biological activity .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

  • In Vivo Studies : Conducting animal models to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Elucidating specific molecular targets and pathways affected by this compound.
  • Structural Optimization : Investigating how different substitutions on the tetrahydroquinoline core can enhance efficacy and selectivity against cancer cells.

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